

Application Note: ^1H and ^{13}C NMR Spectral Analysis of 2-Methoxyphenothiazine

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Compound of Interest

Compound Name: 2-Methoxyphenothiazine

Cat. No.: B126182

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol and data interpretation guide for the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectral analysis of **2-Methoxyphenothiazine**. The provided data, while predicted based on established principles of NMR spectroscopy and data from similar structures, serves as a robust reference for the characterization of this important pharmaceutical intermediate. Detailed experimental protocols for sample preparation and NMR data acquisition are presented, along with a workflow diagram for clarity.

Introduction

2-Methoxyphenothiazine is a key heterocyclic compound and a vital intermediate in the synthesis of various pharmaceutical agents, particularly antipsychotic drugs. Accurate structural elucidation and purity assessment are critical in drug development and manufacturing. NMR spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular structure. This application note details the ^1H and ^{13}C NMR spectral analysis of **2-Methoxyphenothiazine**, providing predicted spectral data and a comprehensive experimental protocol.

Predicted ^1H and ^{13}C NMR Spectral Data

The following tables summarize the predicted ^1H and ^{13}C NMR spectral data for **2-Methoxyphenothiazine**. These predictions are based on the analysis of substituent effects on the phenothiazine core and typical chemical shift values for aromatic and methoxy groups.

Table 1: Predicted ^1H NMR Data for **2-Methoxyphenothiazine** (in CDCl_3 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
~8.50	br s	-	1H	N-H
~7.20 - 6.80	m	-	7H	Ar-H
~3.80	s	-	3H	OCH_3

Note: The aromatic region (~7.20-6.80 ppm) will exhibit a complex multiplet pattern due to the coupling of the seven aromatic protons. The broad singlet for the N-H proton is characteristic and its chemical shift can be concentration-dependent.

Table 2: Predicted ^{13}C NMR Data for **2-Methoxyphenothiazine** (in CDCl_3 , 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~155.0	C-2 (C-OCH_3)
~145.0	C-10a
~142.0	C-5a
~128.0 - 115.0	Aromatic CH & C-4a, C-9a
~55.5	OCH_3

Note: The exact chemical shifts of the aromatic carbons will vary. The carbon attached to the methoxy group (C-2) is expected to be the most downfield among the substituted aromatic carbons.

Experimental Protocols

A standard protocol for obtaining high-quality ^1H and ^{13}C NMR spectra of **2-Methoxyphenothiazine** is provided below.

3.1. Sample Preparation

- Weigh approximately 5-10 mg of **2-Methoxyphenothiazine** into a clean, dry vial.
- Add approximately 0.6 mL of deuterated chloroform (CDCl_3) to the vial.
- Gently swirl the vial to dissolve the sample completely.
- Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.
- Cap the NMR tube securely.

3.2. ^1H NMR Data Acquisition

- Instrument: 400 MHz NMR Spectrometer
- Solvent: CDCl_3
- Temperature: 298 K
- Pulse Sequence: Standard single-pulse experiment (zg30)
- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Acquisition Time: ~4 s
- Spectral Width: -2 to 12 ppm

3.3. ^{13}C NMR Data Acquisition

- Instrument: 100 MHz NMR Spectrometer (corresponding to a 400 MHz ^1H frequency)
- Solvent: CDCl_3
- Temperature: 298 K
- Pulse Sequence: Proton-decoupled single-pulse experiment (zgpg30)
- Number of Scans: 1024 or more (as needed for adequate signal-to-noise)

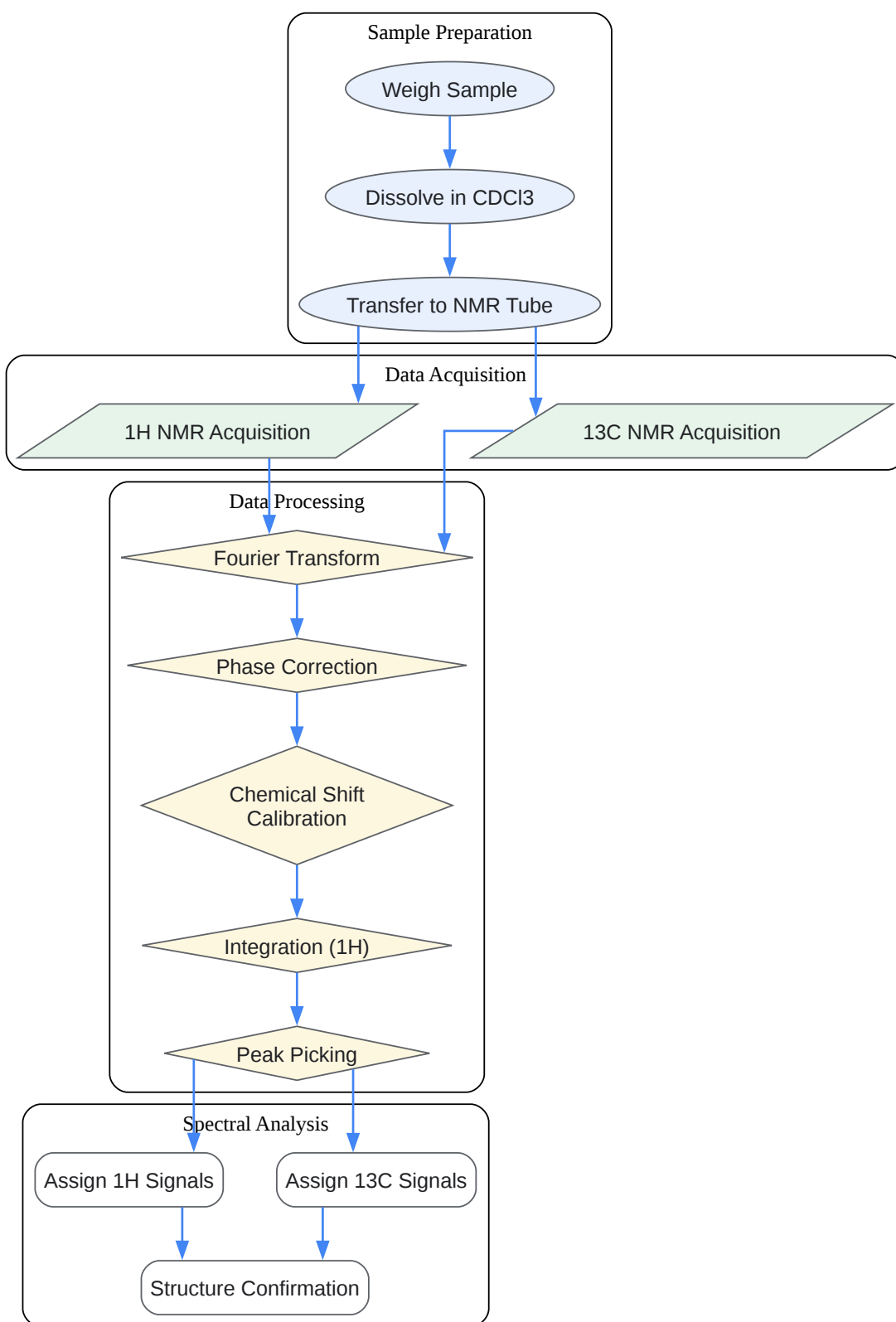
- Relaxation Delay: 2.0 s
- Acquisition Time: ~1-2 s
- Spectral Width: -10 to 160 ppm

3.4. Data Processing

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shift scale using the residual solvent peak of CDCl_3 ($\delta = 7.26$ ppm for ^1H NMR and $\delta = 77.16$ ppm for ^{13}C NMR).
- Integrate the peaks in the ^1H NMR spectrum.
- Pick and list the peaks for both ^1H and ^{13}C NMR spectra.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the NMR spectral analysis of **2-Methoxyphenothiazine**.



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NMR Spectral Analysis Workflow

Conclusion

This application note provides a comprehensive guide to the ^1H and ^{13}C NMR spectral analysis of **2-Methoxyphenothiazine**. The predicted spectral data serves as a valuable reference for chemists and researchers in the pharmaceutical industry. The detailed experimental protocols ensure the acquisition of high-quality NMR data, which is crucial for accurate structural elucidation and quality control. The provided workflow diagram offers a clear and concise overview of the entire analytical process, from sample preparation to final structural confirmation.

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